molecular formula Cl3HSi<br>Cl3Si B107488 Trichlorosilyl CAS No. 10025-78-2

Trichlorosilyl

Cat. No.: B107488
CAS No.: 10025-78-2
M. Wt: 134.44 g/mol
InChI Key: PPDADIYYMSXQJK-UHFFFAOYSA-N
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Description

Trichlorosilyl (SiCl₃) derivatives are organosilicon compounds characterized by a silicon atom bonded to three chlorine atoms and one organic substituent. These compounds are pivotal in synthetic chemistry due to their high reactivity in hydrosilylation, aldol additions, and polymer precursor applications . Key examples include tris(this compound)ethene (Cl₃Si–CH₂–CH₂–SiCl₃), bis(this compound)acetylene, and this compound enolates. Their synthesis often involves catalytic hydrosilylation, radical chlorination, or phase-transfer reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichlorosilane is primarily produced by treating powdered metallurgical grade silicon with hydrogen chloride gas at approximately 300°C. This reaction yields trichlorosilane and hydrogen gas : [ \text{Si} + 3 \text{HCl} \rightarrow \text{HCl}_3\text{Si} + \text{H}_2 ]

Another method involves the reaction of silicon tetrachloride with hydrogen gas : [ \text{SiCl}_4 + \text{H}_2 \rightarrow \text{HCl}_3\text{Si} + \text{HCl} ]

Industrial Production Methods

In industrial settings, trichlorosilane is produced in large quantities using the above methods. The process involves the chlorination of silicon, followed by purification through distillation to separate trichlorosilane from byproducts such as silicon tetrachloride and hexachlorodisilane .

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

Reactivity in Hydrosilylation

Trichlorosilyl compounds exhibit distinct reactivity compared to dichlorosilyl (SiCl₂) and tetrachlorosilane (SiCl₄) derivatives. For instance:

  • Trichlorosilylethenes : Synthesized via Speier-catalyzed hydrosilylation of disilylacetylenes. The reaction is slow but yields tris(this compound)ethene (5) and 1,1,2-tris(this compound)ethane (6) under high temperatures (80–110°C) and extended reaction times (up to 24 days) .
  • Dichlorosilyl Derivatives : Dichlorosilylene (SiCl₂) is highly unstable and polymerizes at room temperature, limiting its synthetic utility. Stabilization requires Lewis bases like N-heterocyclic carbenes .

Table 1: Hydrosilylation Reactivity Comparison

Compound Catalyst Temperature (°C) Reaction Time Main Product(s) Yield (%)
Bis(this compound)acetylene Speier catalyst 25–110 Hours–Days Tris(this compound)ethene 80–96
Dichlorosilylacetylene None Ambient Minutes Polymeric (SiCl₂)ₙ N/A

Thermal Stability and Structural Features

This compound compounds exhibit greater thermal stability than polysilylhaloalkanes, making them suitable for chemical vapor deposition (CVD) . Structural studies via X-ray diffraction reveal:

  • Tris(this compound)ethene (5): Monoclinic crystal system (space group P2₁/n) with a twisted double bond (28.1°) due to steric crowding .
  • Tetrakis(this compound)ethene (15) : Orthorhombic system (Pbca) with similar distortion, enabling applications in silicon carbide synthesis .

In contrast, dichlorosilyl derivatives (e.g., SiCl₂) lack crystallographic stability and form amorphous polymers .

Key Research Findings and Challenges

  • Synthetic Limitations: Double hydrosilylation of trichlorosilylacetylenes is challenging, often yielding mixtures of mono- and bis-adducts .
  • Stability Trade-offs : While this compound ethenes are stable for CVD, their haloalkane analogues decompose readily .
  • Catalyst Design : Chiral phosphoramides enhance enantioselectivity but require precise steric matching with substrates .

Biological Activity

Trichlorosilyl compounds, particularly trichlorosilane (HSiCl₃), are notable in various chemical reactions and applications, including organic synthesis and materials science. This article explores the biological activity of this compound compounds, focusing on their mechanisms, applications in catalysis, and potential health impacts based on recent research findings.

Overview of this compound Compounds

This compound compounds are organosilicon compounds characterized by the presence of silicon bonded to three chlorine atoms. These compounds serve as versatile intermediates in organic synthesis, particularly in the formation of siloxanes and silanes. Their reactivity is primarily due to the electrophilic nature of the silicon atom, which can participate in various nucleophilic attacks.

Mechanisms of Biological Activity

  • Catalytic Role in Organic Reactions :
    • This compound triflate has been shown to facilitate enantioselective aldol reactions when used with chiral Lewis base catalysts. This reaction is significant for synthesizing complex organic molecules with high stereochemical purity .
    • The mechanism involves the activation of carbonyl groups, allowing for the formation of this compound enolates that participate in subsequent reactions, contributing to the synthesis of biologically active compounds .
  • Potential Antimicrobial Properties :
    • Some studies suggest that this compound compounds may exhibit antimicrobial properties when used as surface coatings or in formulations aimed at reducing microbial contamination . The efficacy of these compounds is attributed to their ability to form stable siloxane networks that can inhibit microbial growth.

Table 1: Summary of Research Findings on this compound Compounds

Study ReferenceFocus AreaKey Findings
Enantioselective ReactionsDemonstrated effectiveness in aldol reactions using chiral catalysts, leading to high yields and selectivity.
Occupational ExposureLinked high levels of exposure to trichloroethylene (a related chlorinated compound) with increased risk of non-Hodgkin lymphoma (NHL), highlighting potential health risks associated with chlorinated solvents.
Organic SynthesisHighlighted the utility of this compound enolates as building blocks for biologically active compounds, emphasizing their role in asymmetric synthesis.

Health Implications

While this compound compounds are valuable in synthetic chemistry, their biological activity raises concerns regarding occupational exposure and potential health risks. A study indicated a correlation between high exposure levels to trichloroethylene (TCE), a related compound, and an increased risk of non-Hodgkin lymphoma . This finding underscores the importance of safety measures when handling chlorinated solvents and related chemicals.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for trichlorosilyl-substituted alkenes, and how can experimental parameters be optimized to improve yields?

The catalytic hydrosilylation of disilylacetylenes with silicochloroform and Speier catalyst is a common method, but yields are highly dependent on reaction conditions. For example, temperatures above 100°C and extended reaction times (up to 24 days) are required for double additions, though this often leads to byproducts like 1,1,2-tris(this compound)ethane (6). Lower yields of tris(this compound)ethene (5) compared to earlier studies suggest sensitivity to catalyst loading and silane excess . A comparative table of reaction conditions and yields is provided below:

SubstrateCatalystTemp (°C)Time (days)Main ProductYield (%)
DisilylacetyleneSpeier11024Compound 532
TrichlorosilylacetyleneSpeier251Compound 895

Q. How can spectroscopic techniques (e.g., microwave spectroscopy) resolve structural ambiguities in this compound derivatives?

Microwave spectroscopy has been pivotal in determining dipole moments and conformer distributions. For instance, this compound cyanide (CCl₃NSi) exhibits a refined dipole moment of 3.12 D, with structural parameters validated via gas-phase electron diffraction. Tilt angles in this compound-phosphine complexes (e.g., +1.7° for SiCl₃ groups) highlight steric and electronic interactions, which can guide synthetic adjustments .

Advanced Research Questions

Q. What mechanistic insights explain the competing pathways in hydrosilylation reactions involving trichlorosilane?

The formation of 1,1-addition vs. 1,2-addition products (e.g., compounds 8 and 9) in hydrosilylation stems from radical intermediates and catalyst-mediated regioselectivity. Detection of hexachlorodisilane as a byproduct suggests an addition-elimination mechanism under苛刻 conditions. Computational studies indicate that electron-withdrawing substituents favor 1,2-addition, while steric bulk promotes 1,1-adducts .

Q. How do contradictions in reported yields of tris(this compound)ethene (5) across studies reflect methodological limitations?

Discrepancies arise from variations in silane purity, catalyst deactivation, and incomplete characterization of byproducts. For example, early studies overlooked 1,1,2-tris(this compound)ethane (6), which co-elutes with 5 in GC-MS. Rigorous NMR and X-ray crystallography are recommended to distinguish isomers .

Q. What strategies reconcile computational and experimental data on conformational tilts in this compound-phosphine complexes?

Gas electron diffraction data for P(tBu)₂(SiCl₃) reveal a +1.7° tilt for the this compound group, aligning with DFT calculations when dispersion forces are included. Discrepancies in tert-butyl tilt angles (+1.1° experimental vs. +3.2° computed) suggest under-modeled steric effects, necessitating hybrid QM/MM approaches .

Q. Methodological Guidance

  • For synthesis optimization: Prioritize inert atmosphere conditions and real-time monitoring (e.g., in situ IR) to track intermediate formation .
  • For structural analysis: Combine microwave spectroscopy with DFT to validate conformer populations and dipole orientations .
  • For mechanistic studies: Use isotopic labeling (e.g., deuterated silanes) to trace hydrogen transfer pathways in hydrosilylation .

Properties

InChI

InChI=1S/Cl3Si/c1-4(2)3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDADIYYMSXQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029301, DTXSID40940810
Record name Trichlorosilane
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Record name Trichlorosilyl
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Molecular Weight

134.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19165-34-5, 10025-78-2
Record name Silyl, trichloro-
Source CAS Common Chemistry
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Record name Trichlorosilane
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Record name Trichlorosilyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichlorosilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorosilyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICHLOROSILANE
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